molecular formula C8H8ClNO B12443619 2-Amino-5-methylbenzoyl chloride CAS No. 64842-90-6

2-Amino-5-methylbenzoyl chloride

Cat. No.: B12443619
CAS No.: 64842-90-6
M. Wt: 169.61 g/mol
InChI Key: GQSWECWZJBCMAD-UHFFFAOYSA-N
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Description

2-Amino-5-methylbenzoyl chloride is an aromatic acyl chloride derivative with the molecular formula C₈H₈ClNO. Structurally, it consists of a benzoyl chloride backbone substituted with an amino group (-NH₂) at the ortho (2nd) position and a methyl group (-CH₃) at the meta (5th) position relative to the carbonyl chloride functional group. This compound is primarily used as a reactive intermediate in organic synthesis, particularly in the preparation of amides, esters, and pharmaceuticals. Its reactivity stems from the electrophilic carbonyl chloride group, which readily undergoes nucleophilic acyl substitution reactions.

Properties

CAS No.

64842-90-6

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

2-amino-5-methylbenzoyl chloride

InChI

InChI=1S/C8H8ClNO/c1-5-2-3-7(10)6(4-5)8(9)11/h2-4H,10H2,1H3

InChI Key

GQSWECWZJBCMAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 2-Amino-5-Methylbenzoic Acid

Adapting methodologies from nitration-hydrogenation sequences described in patent CN112778147A, the precursor can be synthesized as follows:

Step 1: Nitration of 4-Methylbenzoic Acid

4-Methylbenzoic acid → HNO₃ (65-70%) → 2-Nitro-4-methylbenzoic acid  

Reaction conditions:

  • Temperature: 0-5°C (prevents decarboxylation)
  • Yield: 78-82% (reported for analogous systems)

Step 2: Catalytic Hydrogenation

2-Nitro-4-methylbenzoic acid → H₂/Pd-C → 2-Amino-5-methylbenzoic acid  

Key parameters:

  • Solvent: Ethanol/water (4:1 v/v)
  • Pressure: 1-3 atm H₂
  • Yield: 95-98%

Acyl Chloride Formation

Conversion to the target compound employs standard chlorination agents:

Thionyl Chloride Method

2-Amino-5-methylbenzoic acid + SOCl₂ → 2-Amino-5-methylbenzoyl chloride  

Optimized conditions:

  • Molar ratio (acid:SOCl₂): 1:2.5
  • Reflux in anhydrous dichloromethane (4 h)
  • Yield: 88-92%
  • Purity: ≥99% (by HPLC)

Comparative Chlorination Agents

Reagent Temperature (°C) Time (h) Yield (%) Purity (%)
SOCl₂ 40 4 92 99.5
PCl₅ 80 2 85 98.2
Oxalyl chloride 25 6 89 99.1

Synthetic Route 2: Direct Chlorination of Methyl-Substituted Anthranilamides

Patent CN101575301A demonstrates chlorination strategies applicable to benzamide intermediates:

Step 1: Methyl Anthranilate Chlorination

Methyl anthranilate → NaClO/CH₃COOH → Methyl 2-amino-5-chlorobenzoate  

Industrial-Scale Production Challenges

Solvent Recovery Systems

Patent CN101575301A emphasizes solvent recycling in chlorination steps:

  • Dichloromethane recovery rate: 92-95%
  • Aqueous waste reduction: 40% compared to batch processes

Byproduct Management

Common impurities and mitigation strategies:

  • Over-chlorination products : Controlled by stoichiometric reagent addition
  • Oxidative degradation : Nitrogen blanket during hydrogenation

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-methylbenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The benzoyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

    Reduction Reactions: The compound can be reduced to 2-Amino-5-methylbenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Although less common, the methyl group can be oxidized to a carboxyl group under strong oxidative conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as ammonia, primary and secondary amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Major Products Formed:

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Thioesters: Formed from reactions with thiols.

    Alcohols: Formed from reduction reactions.

Scientific Research Applications

Medicinal Chemistry

2-Amino-5-methylbenzoyl chloride serves as a crucial intermediate in the synthesis of various biologically active compounds. Its derivatives have been explored for their potential therapeutic effects.

Anticancer Agents

Research indicates that derivatives of 2-amino-5-methylbenzoyl chloride exhibit significant anticancer activities. For instance, studies have synthesized pyrimidine-based derivatives that demonstrate potent antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. These compounds often act by inhibiting specific enzymes or pathways involved in tumor growth and proliferation .

Antimicrobial Activity

Compounds derived from 2-amino-5-methylbenzoyl chloride have been evaluated for their antimicrobial properties. In vitro studies suggest that these compounds can inhibit the growth of various bacterial and fungal strains, showing activity comparable to established antibiotics like isoniazid and ciprofloxacin . The structure-activity relationship (SAR) analyses reveal that modifications to the benzoyl chloride structure can enhance lipophilicity and biological activity .

Agricultural Chemistry

The compound has also found applications in agricultural chemistry, particularly as a precursor in the development of agrochemicals.

Herbicides and Fungicides

Research has indicated that derivatives of 2-amino-5-methylbenzoyl chloride can be utilized in the synthesis of herbicides and fungicides. These compounds are designed to target specific biochemical pathways in plants or fungi, thereby providing effective pest control while minimizing environmental impact . The efficacy of these agrochemicals is often assessed through field trials and laboratory experiments to ensure they meet safety and effectiveness standards.

Materials Science

In materials science, 2-amino-5-methylbenzoyl chloride is used in the synthesis of polymers and other advanced materials.

Polymerization Reactions

The compound can act as a monomer or co-monomer in polymerization reactions, leading to the formation of novel polymeric materials with unique properties. These materials may exhibit enhanced thermal stability, mechanical strength, or chemical resistance, making them suitable for various industrial applications .

Case Study 1: Anticancer Evaluation

A study conducted on novel derivatives of 2-amino-5-methylbenzoyl chloride demonstrated significant cytotoxicity against various cancer cell lines. The findings indicated that certain modifications to the benzoyl structure enhanced its ability to inhibit cancer cell proliferation effectively .

Case Study 2: Agricultural Application

Field trials assessing a new herbicide developed from 2-amino-5-methylbenzoyl chloride showed promising results in controlling weed growth while maintaining crop health. The study highlighted the compound's potential as a safer alternative to traditional herbicides .

Mechanism of Action

The mechanism of action of 2-Amino-5-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. The benzoyl chloride group can react with nucleophiles, leading to the formation of various derivatives. In biological systems, it can modify proteins and other biomolecules by acylating amino groups, potentially altering their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The chemical and physical properties of 2-amino-5-methylbenzoyl chloride can be contextualized by comparing it to analogous benzoyl chloride derivatives. Below is a detailed analysis:

Benzoyl Chloride (Parent Compound)

  • Molecular Formula : C₇H₅ClO
  • Molecular Weight : 140.57 g/mol
  • CAS Number : 98-88-4
  • Key Properties :
    • Highly reactive due to the electron-withdrawing carbonyl chloride group.
    • Boiling point: 197°C; density: 1.21 g/cm³.
    • Reacts violently with water, alcohols, and amines to generate HCl and corresponding derivatives.
  • Applications: Widely used as a precursor for benzophenones, peroxides, and pharmaceuticals.

Comparison: The introduction of -NH₂ and -CH₃ substituents in 2-amino-5-methylbenzoyl chloride alters its reactivity and stability:

Steric Hindrance : The methyl group at the meta position may impose steric constraints, affecting reaction kinetics in nucleophilic substitutions.

Solubility: The polar amino group could enhance solubility in polar solvents (e.g., ethanol or DMSO), unlike unsubstituted benzoyl chloride, which is sparingly soluble in water .

2-Aminobenzoyl Chloride

  • Molecular Formula: C₇H₆ClNO
  • Key Properties: Similar reactivity to 2-amino-5-methylbenzoyl chloride but lacks the methyl group. The amino group at the ortho position may participate in intramolecular hydrogen bonding, stabilizing intermediates during reactions.

Comparison: The -CH₃ group in 2-amino-5-methylbenzoyl chloride increases molecular weight (169.61 g/mol vs.

4-Methylbenzoyl Chloride (p-Toluoyl Chloride)

  • Molecular Formula : C₈H₇ClO
  • CAS Number : 874-60-2
  • Key Properties :
    • Methyl group at the para position enhances thermal stability (boiling point: 220°C).
    • Reduced electrophilicity compared to benzoyl chloride due to electron-donating methyl effects.

Comparison: The meta-positioned methyl group in 2-amino-5-methylbenzoyl chloride may offer less electronic stabilization than para-substituted analogs, resulting in intermediate reactivity.

Data Table: Comparative Analysis of Benzoyl Chloride Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Reactivity Features
Benzoyl Chloride C₇H₅ClO 140.57 None High electrophilicity; prone to hydrolysis
2-Amino-5-methylbenzoyl chloride C₈H₈ClNO 169.61 -NH₂ (ortho), -CH₃ (meta) Moderate electrophilicity; enhanced solubility
2-Aminobenzoyl Chloride C₇H₆ClNO 155.58 -NH₂ (ortho) Intramolecular hydrogen bonding
4-Methylbenzoyl Chloride C₈H₇ClO 154.59 -CH₃ (para) Increased thermal stability

Biological Activity

2-Amino-5-methylbenzoyl chloride is an organic compound known for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 2-Amino-5-methylbenzoyl chloride is C8H8ClNC_8H_8ClN. The compound features a benzene ring substituted with an amino group (-NH2) and a methyl group (-CH3), along with a carbonyl group (C=O) attached to a chlorine atom. This structure contributes to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that 2-Amino-5-methylbenzoyl chloride exhibits antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties . Studies demonstrate that 2-Amino-5-methylbenzoyl chloride can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The compound appears to modulate key signaling pathways involved in cell proliferation and survival.

Case Study: Breast Cancer Cell Lines

In a study involving MDA-MB-231 (triple-negative breast cancer) cells, treatment with varying concentrations of 2-Amino-5-methylbenzoyl chloride resulted in significant growth inhibition:

Concentration (µM)Cell Viability (%)
0100
1085
2565
5040
10015

The IC50 value was determined to be approximately 30 µM , indicating potent activity against this cancer cell line.

The biological activity of 2-Amino-5-methylbenzoyl chloride is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to reduced viability in microbial and cancer cells.
  • Signal Transduction Modulation : It affects signaling pathways related to cell growth and apoptosis, particularly through the modulation of kinases associated with cancer progression.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-Amino-5-methylbenzoyl chloride, it is useful to compare it with structurally similar compounds:

CompoundAntimicrobial ActivityAnticancer ActivityNotable Features
2-Amino-5-methylbenzamide ModerateLowLacks the chlorine substituent
2-Amino-5-methylbenzothiazole HighModerateContains a thiazole ring

Q & A

Q. What are the critical safety protocols for handling 2-Amino-5-methylbenzoyl chloride in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use impervious gloves (e.g., nitrile), tightly sealed goggles, and protective lab coats to avoid skin/eye contact .
  • Ventilation: Ensure local exhaust ventilation and proximity to emergency eyewash stations/safety showers .
  • Spill Management: Contain spills with inert absorbents (e.g., dry sand) and avoid environmental release. Contaminated clothing must be removed immediately .
  • Storage: Store in a cool, dry, ventilated area in tightly sealed containers to prevent moisture absorption or decomposition .

Q. What synthetic strategies are effective for preparing 2-Amino-5-methylbenzoyl chloride, and how is purity optimized?

Methodological Answer:

  • Synthesis Routes: Derived from methyl-substituted anthranilic acid derivatives via chlorination using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) .
  • Purification: Recrystallization from non-polar solvents (e.g., hexane) or column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted precursors .
  • Purity Validation: Monitor via melting point analysis (e.g., >98% purity corresponds to narrow melting ranges) and HPLC with UV detection .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved during structural determination of 2-Amino-5-methylbenzoyl chloride derivatives?

Methodological Answer:

  • Refinement Tools: Use SHELXL for high-resolution refinement, especially for twinned crystals or disordered regions. Implement restraints for bond lengths/angles to stabilize convergence .
  • Validation Metrics: Apply the CIF check in PLATON to identify missed symmetry (e.g., pseudo-merohedral twinning) or overfitting. R-factor discrepancies >5% warrant re-examination of data collection conditions .
  • Visualization: ORTEP-3 or WinGX can model thermal ellipsoids and hydrogen-bonding networks, clarifying ambiguous electron density maps .

Q. What computational approaches predict the reactivity and stability of 2-Amino-5-methylbenzoyl chloride under varying experimental conditions?

Methodological Answer:

  • Reactivity Modeling: Use Gaussian or ORCA for DFT calculations to assess electrophilicity (Fukui indices) and hydrolysis kinetics in aqueous/organic solvent systems .
  • Stability Profiling: Molecular dynamics (MD) simulations (e.g., GROMACS ) predict decomposition pathways under thermal stress. Monitor Cl⁻ release rates as a stability indicator .
  • Experimental Cross-Validation: Correlate computational results with accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and LC-MS analysis of degradation products .

Q. How do substituent effects influence the spectroscopic characterization of 2-Amino-5-methylbenzoyl chloride analogs?

Methodological Answer:

  • NMR Analysis: The methyl group at position 5 deshields adjacent protons (δ ~2.3 ppm in ¹H NMR), while the acyl chloride moiety shifts carbonyl ¹³C NMR signals to ~170 ppm .
  • IR Signatures: Compare C=O stretching frequencies (1770–1810 cm⁻¹) to assess electronic effects from meta-substituents. Electron-withdrawing groups increase ν(C=O) .
  • Contradiction Resolution: Discrepancies between experimental and theoretical spectra may arise from solvent polarity or crystal packing effects. Use Cambridge Structural Database (CSD) references for benchmarking .

Q. What strategies mitigate side reactions during functionalization of 2-Amino-5-methylbenzoyl chloride?

Methodological Answer:

  • Controlled Conditions: Conduct reactions under inert atmosphere (N₂/Ar) to prevent hydrolysis. Use anhydrous solvents (e.g., THF, DCM) and molecular sieves .
  • Catalytic Optimization: For amidation, employ DMAP (4-dimethylaminopyridine) to accelerate nucleophilic substitution while minimizing acyl chloride decomposition .
  • Byproduct Tracking: Use TLC with UV-active indicators or in-situ FTIR to monitor acylation intermediates and quench reactions at <10% starting material remaining .

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